molecular formula C19H20N6O B2493736 N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide CAS No. 2309191-22-6

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide

Cat. No.: B2493736
CAS No.: 2309191-22-6
M. Wt: 348.41
InChI Key: KOBGWLHBFGKYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide is a useful research compound. Its molecular formula is C19H20N6O and its molecular weight is 348.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-23(19(26)14-5-3-2-4-6-14)15-11-24(12-15)17-10-9-16-20-21-18(13-7-8-13)25(16)22-17/h2-6,9-10,13,15H,7-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBGWLHBFGKYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C(=NN=C3C4CC4)C=C2)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its effects on cancer cell lines. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies, mechanisms of action, and comparisons with similar compounds.

1. Chemical Structure and Properties

The compound's structure consists of a triazolo-pyridazine core attached to an azetidine moiety and a methylbenzamide group. Its molecular formula is C19H19N6C_{19}H_{19}N_6 with a molecular weight of approximately 365.4 g/mol. The presence of multiple rings and functional groups contributes to its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can lead to decreased proliferation in cancer cell lines.

3.1 Inhibition of Kinases

Recent studies have highlighted the compound's inhibitory effects on c-Met kinase, which is implicated in various cancers. For instance:

  • Cytotoxicity : The compound demonstrated moderate cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.
  • IC50 Values : The IC50 values for these cell lines were found to be in the range of 1.06 ± 0.16 μM for A549, 1.23 ± 0.18 μM for MCF-7, and 2.73 ± 0.33 μM for HeLa cells .

3.2 Comparative Studies

In comparative studies with similar compounds:

Compound NameIC50 (μM)Target Kinase
This compound1.06c-Met
Foretinib0.019c-Met

This table illustrates that while the compound shows promising inhibitory activity against c-Met kinase, Foretinib remains a more potent inhibitor.

4. Case Studies

Case Study 1: In Vitro Evaluation

In a study evaluating various triazolo-pyridazine derivatives, this compound was tested alongside other derivatives for its cytotoxic effects on cancer cell lines using the MTT assay method. The results indicated that while many compounds exhibited moderate activity, this specific compound showed significant promise due to its unique structural properties.

Case Study 2: Mechanistic Insights

Another study focused on the mechanistic insights into how this compound interacts with c-Met kinase at the molecular level through X-ray crystallography techniques. It was revealed that the binding orientation of the compound allows for effective inhibition of kinase activity by occupying the ATP-binding site .

5. Conclusion

The biological activity of this compound suggests it has potential as a therapeutic agent in oncology due to its ability to inhibit key kinases involved in cancer progression. Future research should focus on optimizing its structure for improved potency and selectivity against c-Met and possibly other kinases.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzamide?

Synthesis typically involves multi-step reactions, including cyclopropane ring formation, triazolo-pyridazine core assembly, and amide coupling. Key optimization strategies include:

  • Temperature control (e.g., maintaining 0–5°C during cyclopropane introduction to prevent side reactions) .
  • Solvent selection (e.g., dimethylformamide for amide coupling to enhance solubility) .
  • Catalyst use (e.g., palladium catalysts for cross-coupling steps) .
  • Purity monitoring via TLC or HPLC after each step to isolate intermediates .

Q. Which analytical techniques are most reliable for confirming the compound’s structural identity and purity?

  • NMR spectroscopy (1H/13C) to verify regiochemistry of the triazolo-pyridazine core and substituent positions .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula .
  • HPLC with UV detection (≥95% purity threshold) to assess impurities from incomplete coupling reactions .

Q. How can researchers design preliminary biological activity assays for this compound?

  • Target selection : Prioritize kinases or enzymes structurally similar to targets of related triazolo-pyridazine derivatives (e.g., CDK8 inhibition assays) .
  • In vitro assays : Use fluorescence-based enzymatic assays (e.g., ATPase activity) with IC50 determination .
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., HepG2 or MCF-7) at 1–10 µM concentrations .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., fixed DMSO concentrations to avoid solvent interference) .
  • Off-target profiling : Employ kinome-wide screening (e.g., KINOMEscan®) to identify non-specific interactions .
  • Structural analogs : Compare activity trends with derivatives (e.g., cyclobutyl vs. cyclopropyl analogs) to isolate steric/electronic effects .

Q. What strategies enable regioselective functionalization of the triazolo-pyridazine core?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the azetidine nitrogen during electrophilic substitutions .
  • Directed C–H activation : Employ palladium catalysts with directing groups (e.g., pyridine) to achieve selective C-3 modifications .
  • Microwave-assisted synthesis : Enhance reaction specificity for heterocyclic ring formation (e.g., 150°C, 30 minutes) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding poses against kinase domains (e.g., PDB: 3RGF) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
  • QSAR modeling : Corporate electronic parameters (e.g., Hammett σ) to predict activity against related targets .

Q. What methodologies address low solubility in pharmacological studies?

  • Prodrug design : Introduce phosphate esters at the benzamide group for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) to improve bioavailability .
  • Co-solvent systems : Use 10% Cremophor EL in saline for in vivo administration .

Data Analysis and Experimental Design

Q. How should researchers analyze SAR discrepancies between in vitro and cellular assays?

  • Membrane permeability : Measure logP values (e.g., shake-flask method) to correlate hydrophobicity with cellular uptake .
  • Efflux pump inhibition : Co-administer verapamil (P-gp inhibitor) to assess transporter-mediated resistance .
  • Metabolite profiling : Use LC-MS to identify intracellular degradation products .

Q. What experimental controls are critical in stability studies under physiological conditions?

  • pH stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24 hours, monitoring degradation via HPLC .
  • Light exposure : Compare samples stored in amber vs. clear vials to evaluate photodegradation .
  • Enzymatic stability : Test in human liver microsomes with/without NADPH to identify metabolic pathways .

Q. How can reaction kinetics be optimized for large-scale synthesis?

  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclopropanation) to improve heat dissipation .
  • DoE (Design of Experiments) : Use factorial designs to optimize solvent ratios and catalyst loading .
  • In-line analytics : Integrate FTIR for real-time monitoring of intermediate formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.